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Compound of Interest

Compound Name: 5-Bromo-2-(bromomethyl)pyridine

Cat. No.: B116701

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic data for a
series of 5-bromo-2-(substituted)pyridine derivatives. While the crystal structure of the parent
compound, 5-Bromo-2-(bromomethyl)pyridine, is not publicly available at the time of this
publication, this guide offers a comprehensive comparison of four closely related, structurally
characterized derivatives. The analysis focuses on key crystallographic parameters, including
unit cell dimensions, space group, and notable intermolecular interactions, providing valuable
insights for researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the four derivatives of 5-
bromopyridine discussed in this guide. These compounds showcase structural variations at the
2-position, including a second bromomethyl group, a methyl group, a hydroxymethyl group, and
a methyl group with an N-oxide.

Table 1: Crystal Data and Structure Refinement for 5-Bromopyridine Derivatives
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2,6- 5-Bromo-2- (5-
Parameter Bis(bromomet 2-Bromo-5-- . methylpyridine Bromopyridin-
hyl)pyridine methylpyridine N-oxide 2-yl)methanol
Formula C7H7Brz2N CeHeBrN CeHeBrNO CeHeBrNO
MW (.g/mol ) 264.96 172.03 188.03 188.03
Crystal System Monoclinic Monoclinic Monoclinic Monoclinic
Space Group P2i/c P21/m P21i/n P2i/c
a (A) 9.2955(19) 6.1889(4) 7.3060(15) 11.853(2)
b (A) 12.980(3) 6.6140(5) 11.351(2) 5.8695(12)
c (A 7.5288(15) 7.8350(6) 8.4950(17) 10.301(2)
a(°) 90 90 90 90
B (°) 110.75(3) 93.503(3) 111.01(3) 114.73(3)
y () 90 90 90 90
Volume (A3) 849.5(3) 319.51(4) 657.7(3) 651.9(2)
z 4 2 4 4
T (K) 293 296 294 293
R-factor 0.044 0.027 0.064 0.034

Table 2: Selected Bond Lengths (A) and Angles (°) for 5-Bromopyridine Derivatives
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C-C (ring C-N (ring C-C-C (ring C-N-C (ring

Compound  C-Br (A) avg) (A) avg.) (A) avg.) () avg.) (°)

2,6-
) 1.945(4),
Bis(bromome 1.379 1.334 119.3 118.9
o 1.951(4)
thyl)pyridine

2-Bromo-5-
methylpyridin 1.891(2) 1.381 1.332 119.2 118.9
e

5-Bromo-2-
methylpyridin 1.884(7) 1.375 1.352 119.1 121.2
e N-oxide

(5
Bromopyridin
-2-

yl)methanol

1.897(3) 1.382 1.335 119.2 118.8

Experimental Protocols

The determination of the crystal structures of these 5-bromopyridine derivatives follows a
standardized procedure for small molecule single-crystal X-ray diffraction.

Crystal Growth and Mounting

High-purity crystalline material of the target compound is required. Single crystals suitable for
X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion,
or solvent layering techniques. Once a suitable crystal (typically 0.1-0.3 mm in each dimension)
is obtained, it is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a
stream of liquid nitrogen to minimize thermal vibrations and radiation damage during data
collection.

Data Collection

A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Ka
radiation, A = 0.71073 A) and a sensitive detector (e.g., CCD or CMOS) is used for data
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collection. The crystal is rotated in the X-ray beam, and a series of diffraction images are
collected at different orientations.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters and the
intensities of the individual reflections. This step involves indexing the reflections, integrating
their intensities, and applying corrections for experimental factors such as Lorentz and
polarization effects, and absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial
model of the atomic positions. This initial model is then refined against the experimental
diffraction data using full-matrix least-squares methods. In the final stages of refinement,
hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The quality of the final refined structure is assessed by parameters such as the R-factor,
goodness-of-fit (GooF), and the residual electron density map.

Visualizations

The following diagrams illustrate the general workflow for X-ray crystallographic analysis and a
conceptual representation of the structural relationships between the compared derivatives.
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A generalized workflow for single-crystal X-ray crystallographic analysis.
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 To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 5-Bromo-2-
(bromomethyl)pyridine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116701#x-ray-crystallographic-analysis-of-5-bromo-
2-bromomethyl-pyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b116701?utm_src=pdf-body-img
https://www.benchchem.com/product/b116701#x-ray-crystallographic-analysis-of-5-bromo-2-bromomethyl-pyridine-derivatives
https://www.benchchem.com/product/b116701#x-ray-crystallographic-analysis-of-5-bromo-2-bromomethyl-pyridine-derivatives
https://www.benchchem.com/product/b116701#x-ray-crystallographic-analysis-of-5-bromo-2-bromomethyl-pyridine-derivatives
https://www.benchchem.com/product/b116701#x-ray-crystallographic-analysis-of-5-bromo-2-bromomethyl-pyridine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b116701?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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